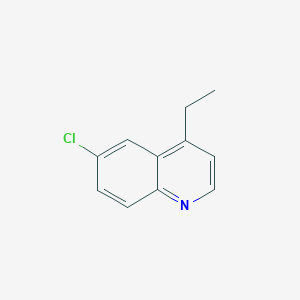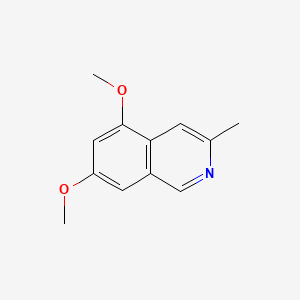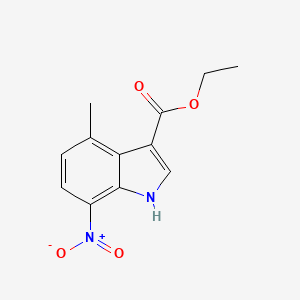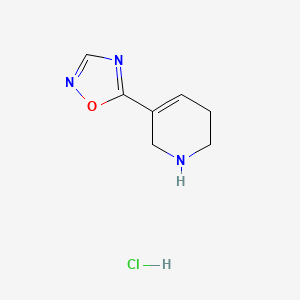![molecular formula C21H44N4O2Sn B15330766 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine is a chemical compound with the molecular formula C18H37N4O2Sn It is characterized by the presence of an azido group, a Boc-protected amine, and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.
Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide.
Attachment of the tributylstannyl group: The tributylstannyl group is introduced via a stannylation reaction, typically using tributyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of scale-up synthesis, such as optimizing reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Coupling reactions: The tributylstannyl group can participate in Stille coupling reactions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Tributyltin chloride: Used for stannylation.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
Amine derivatives: Formed through reduction of the azido group.
Coupled products: Formed through Stille coupling reactions with various electrophiles.
Scientific Research Applications
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal chemistry:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Mechanism of Action
The mechanism of action of 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine depends on the specific reactions it undergoes. For example:
Reduction to amine: The azido group is reduced to an amine, which can then participate in further reactions.
Stille coupling: The tributylstannyl group participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Azido-N-Boc-1-propanamine: Lacks the tributylstannyl group, making it less versatile in coupling reactions.
N-Boc-N-[(tributylstannyl)methyl]-1-propanamine: Lacks the azido group, limiting its use in bioconjugation.
Uniqueness
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine is unique due to the combination of the azido group, Boc-protected amine, and tributylstannyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and development.
Properties
Molecular Formula |
C21H44N4O2Sn |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
tert-butyl N-(3-azidopropyl)-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C9H17N4O2.3C4H9.Sn/c1-9(2,3)15-8(14)13(4)7-5-6-11-12-10;3*1-3-4-2;/h4-7H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
CHJPBYVKZGAZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)



![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)



![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
